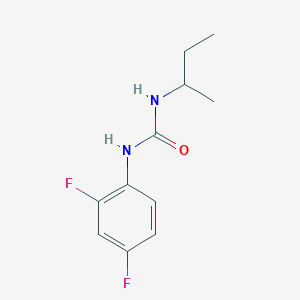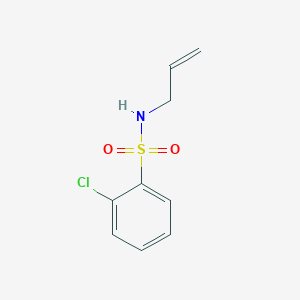
9H-fluoren-3-yl(morpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-fluoren-3-yl(morpholin-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of fluorenone and has a morpholine group attached to it.
Mécanisme D'action
The mechanism of action of 9H-fluoren-3-yl(morpholin-4-yl)methanone is not fully understood. However, it has been reported to interact with various cellular targets, including enzymes and receptors. The compound has been shown to inhibit the activity of certain enzymes and modulate the function of certain receptors, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
9H-fluoren-3-yl(morpholin-4-yl)methanone has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the growth of certain bacteria. The compound has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 9H-fluoren-3-yl(morpholin-4-yl)methanone in lab experiments include its ease of synthesis, stability, and potential applications in various fields. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 9H-fluoren-3-yl(morpholin-4-yl)methanone. One potential direction is the development of new synthesis methods to obtain the compound in higher yield and purity. Another direction is the exploration of its potential as a therapeutic agent for various diseases, including cancer and inflammation. Researchers could also investigate its potential as a fluorescent probe for sensing various analytes and its applications in the development of OLEDs and OFETs. Additionally, further studies could be conducted to investigate the mechanism of action and the biochemical and physiological effects of the compound.
Conclusion:
9H-fluoren-3-yl(morpholin-4-yl)methanone is a promising compound that has attracted significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis, stability, and potential therapeutic effects make it an attractive compound for further investigation. Future research could lead to the development of new synthesis methods, the exploration of its potential as a therapeutic agent, and the development of new applications in the field of organic electronics.
Méthodes De Synthèse
The synthesis of 9H-fluoren-3-yl(morpholin-4-yl)methanone involves the reaction of fluorenone with morpholine in the presence of a catalyst. The reaction takes place under controlled conditions, and the product is obtained in good yield. This synthesis method has been reported in various scientific journals and has been used by researchers to obtain the compound for their experiments.
Applications De Recherche Scientifique
9H-fluoren-3-yl(morpholin-4-yl)methanone has been extensively studied for its potential applications in various fields. It has been reported to have anti-cancer, anti-inflammatory, and anti-bacterial properties. Researchers have also explored its potential as a fluorescent probe for sensing various analytes. The compound has also been used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Propriétés
IUPAC Name |
9H-fluoren-3-yl(morpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c20-18(19-7-9-21-10-8-19)15-6-5-14-11-13-3-1-2-4-16(13)17(14)12-15/h1-6,12H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQDZBGWAGJNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(CC4=CC=CC=C43)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Methylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7455554.png)

![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7455565.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7455577.png)
![2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide](/img/structure/B7455599.png)


![1-[4-(Naphthalene-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7455620.png)

![5-Cyclopropyl-5-methyl-3-[(3-methylpiperidin-1-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7455647.png)
![N-(2-hydroxyphenyl)-1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B7455653.png)